molecular formula C17H25N3O2 B3364266 Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate CAS No. 1131594-91-6

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate

Cat. No.: B3364266
CAS No.: 1131594-91-6
M. Wt: 303.4 g/mol
InChI Key: PKIDDUUNNYQDEE-UHFFFAOYSA-N
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Description

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate ( 1131594-91-6) is a synthetic organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.40 g/mol . This chemical features a unique structure containing both piperidine and azetidine heterocyclic rings, making it a valuable intermediate or building block in medicinal chemistry and drug discovery research. Compounds with piperidine and other N-heterocycles are frequently explored in pharmaceutical development for their ability to interact with biological targets . The structural motifs present in this compound are considered privileged structures in the design of bioactive molecules, though specific therapeutic applications for this exact molecule are proprietary or emergent in nature . Researchers utilize this reagent in the synthesis of more complex molecules, particularly in the development of potential inhibitors for various disease targets. Its structure suggests potential as a scaffold for constructing ligands that require a specific three-dimensional orientation of nitrogen atoms for target binding. This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human or veterinary use. Proper safety procedures should be followed during handling, and the material should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

benzyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-17(22-13-14-5-2-1-3-6-14)19-9-15-11-20(12-15)16-7-4-8-18-10-16/h1-3,5-6,15-16,18H,4,7-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIDDUUNNYQDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC(C2)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662592
Record name Benzyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-91-6
Record name Benzyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-aminopropanol derivative.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the azetidine intermediate.

    Carbamate Formation: The final step involves the reaction of the azetidine-piperidine intermediate with benzyl chloroformate to form the benzyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used to study the interactions of azetidine and piperidine derivatives with biological targets.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine and piperidine rings may interact with active sites or binding pockets, leading to modulation of biological activity. The benzyl carbamate group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Research Findings and Implications

  • Ring Size Effects : Replacing piperidine (6-membered) with pyrrolidine (5-membered) in Compound C reduces steric hindrance but increases ring strain, altering receptor binding kinetics .
  • Functional Groups : Electrophilic substituents (e.g., chloroacetyl in Compound B) enhance reactivity but may limit in vivo stability compared to the target’s carbamate .
  • Chirality: Compound A’s L-valyl group highlights the importance of stereochemistry in biological activity, a factor less pronounced in the target compound .

Biological Activity

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is a synthetic organic compound characterized by its unique structure that combines azetidine and piperidine rings. Its molecular formula is C17H25N3O2C_{17}H_{25}N_{3}O_{2}, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological studies.

Chemical Structure and Properties

  • Molecular Formula : C17H25N3O2C_{17}H_{25}N_{3}O_{2}
  • Molar Mass : 303.4 g/mol
  • CAS Number : 1131594-91-6
  • Storage Conditions : Recommended at 2-8°C

The compound's structure features a benzyl carbamate group, contributing to its stability and bioavailability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperidine rings may engage with active sites or binding pockets, facilitating modulation of various biological processes. The benzyl carbamate moiety enhances the compound's pharmacological profile by improving solubility and stability.

Pharmacological Studies

Research indicates that this compound can act as a significant modulator in various biological assays:

  • Antagonistic Activity : Similar compounds have shown potent antagonism towards CC chemokine receptors, highlighting the potential of this compound in inflammatory responses .
  • Inhibition Studies : Inhibitory effects have been observed in related compounds targeting enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamatePyrrolidine ringAntagonistic properties similar to piperidine variant
Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)ethyl)carbamateEthyl groupEnhanced metabolic stability compared to methyl variant

This table illustrates how variations in the substituents can influence the biological activity of related compounds.

Study on CCR Antagonists

A study focused on benzyl-piperidines revealed that modifications to the piperidine ring significantly influenced the binding affinity to CCR3 receptors. The introduction of N-(ureidoalkyl) substituents improved binding potency from micromolar to low nanomolar concentrations, emphasizing the importance of structural optimization in drug design .

Inhibition of Enzymatic Activity

Another research highlighted the inhibition of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. Compounds similar to this compound demonstrated IC50 values indicating effective inhibition, which could lead to therapeutic strategies for managing metabolic syndrome .

Toxicological Assessment

Toxicity profiles for compounds like this compound are essential for understanding their safety in clinical applications. Data from predictive toxicology resources indicate that while the compound has favorable pharmacokinetic properties, further studies are required to fully elucidate its safety profile.

Q & A

Q. Key Data :

ParameterValue/Procedure
Solvent (Coupling)Dichloromethane, THF
BaseTriethylamine
Yield OptimizationContinuous flow reactors (industrial scale)

Basic: How is this compound chemically characterized in research settings?

Methodological Answer:
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to distinguish azetidine (δ ~3.0–4.0 ppm) and piperidine protons (δ ~1.5–2.5 ppm). Carbamate carbonyls appear at ~155–160 ppm in ¹³C NMR .
    • Mass Spectrometry (ESI-MS) : Confirm molecular weight (303.4 g/mol) and fragmentation patterns .
  • Chromatography :
    • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. Key Data :

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₂
CAS Number883547-28-2
IUPAC NameBenzyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Respiratory : Use NIOSH-approved P95 respirators for dust control; OV/AG/P99 for higher exposure .
    • Skin/Eyes : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Local exhaust ventilation to limit airborne concentrations .
  • Spill Management : Avoid dust generation; collect spills in sealed containers using non-sparking tools .

Q. Key Hazard Data :

Hazard CategoryGHS Classification
Acute Toxicity (Oral)Category 4 (H302)
Skin IrritationCategory 2 (H315)
Respiratory IrritationCategory 3 (H335)

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Structural Modifications :
    • Piperidine/Azetidine Rings : Introduce substituents (e.g., methyl, fluoro) to assess steric/electronic effects on target binding .
    • Carbamate Group : Replace benzyl with alternative aryl groups to evaluate pharmacokinetic properties (e.g., metabolic stability) .
  • Biological Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .
    • Receptor Binding : Radioligand displacement assays (e.g., for neurological targets) .

Example SAR Finding :
The carbamate group’s hydrophobicity enhances blood-brain barrier penetration, while azetidine rigidity improves target selectivity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Experimental Replication :
    • Standardize assay conditions (e.g., cell lines, enzyme sources, buffer pH) to minimize variability .
  • Data Triangulation :
    • Compare results across orthogonal assays (e.g., enzymatic vs. cellular assays) .
    • Use molecular docking to rationalize discrepancies in binding affinities (e.g., protonation state of piperidine nitrogen at physiological pH) .
  • Meta-Analysis :
    • Apply statistical tools (e.g., ANOVA) to identify outliers in IC₅₀ values across studies .

Case Study :
Discrepancies in IC₅₀ for acetylcholinesterase inhibition (5–50 µM) were attributed to differences in substrate concentrations and enzyme sources .

Advanced: How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolysis : Incubate in buffers (pH 1–13) at 40°C; monitor degradation via HPLC .
    • Oxidation : Expose to H₂O₂ (0.3% v/v) and analyze oxidation products (e.g., ketones) via LC-MS .
  • Thermal Stability :
    • Use thermogravimetric analysis (TGA) to determine decomposition temperature .
  • Light Sensitivity :
    • Conduct ICH Q1B photostability testing under UV/visible light .

Q. Key Stability Data :

ConditionObservation
pH 7.4 (37°C, 24h)<5% degradation
UV Light (300–400 nm)Significant carbamate cleavage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate

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